Mevinphos

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058358 |

Source

|

| Record name | (E)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.] |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosdrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25 |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosdrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

PALE YELLOW LIQUID, Pale-yellow to orange liquid. | |

CAS No. |

7786-34-7, 298-01-1 |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Mevinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mevinphos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mevinphos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | (E)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mevinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVINPHOS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6VSZ656WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GQ501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-) |

Source

|

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Mevinphos mechanism of action as an acetylcholinesterase inhibitor

An In-depth Technical Guide to the Mechanism of Action of Mevinphos as an Acetylcholinesterase Inhibitor

Introduction: The Potent Neurotoxicity of this compound

This compound is a synthetic organophosphate (OP) compound, formerly used as a broad-spectrum insecticide and acaricide for the control of chewing and sucking insects and spider mites on a wide range of crops.[1][2][3][4] Classified as a highly toxic substance, its use has been banned or severely restricted in many countries, including the United States, due to its potent neurotoxicity to non-target organisms, including humans.[2][3] Exposure can occur through inhalation, ingestion, or dermal contact, leading to rapid and severe poisoning.[1][5][6]

The primary mechanism underpinning the toxicity of this compound, like other organophosphates, is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][7][8][9][10] This guide provides a detailed technical examination of this inhibitory mechanism, designed for researchers, toxicologists, and drug development professionals. We will explore the molecular interactions, the resulting physiological cascade, and the experimental methodologies used to study these effects.

This compound exists as a mixture of two geometric isomers, (E)- and (Z)-mevinphos. The (E)-isomer is noted to be the more biologically active and potent inhibitor of acetylcholinesterase.[3][11]

| Property | Value | Source |

| Chemical Formula | C₇H₁₃O₆P | [3] |

| Molar Mass | 224.149 g·mol⁻¹ | [3] |

| Appearance | Colorless to pale yellow or orange liquid | [1][8][12] |

| Solubility in Water | Miscible | [1][3] |

| Vapor Pressure | 0.003 mmHg at 21°C | [3][8] |

| Isomerism | Exists as (E)- and (Z)-isomers; the (E)-isomer is more biologically active. | [11] |

Table 1: Selected Chemical and Physical Properties of this compound.

Caption: Simplified diagram of the Acetylcholinesterase (AChE) active site.

Core Mechanism: Irreversible Phosphorylation of AChE

The toxicity of this compound stems from its ability to act as a potent and effectively irreversible inhibitor of AChE. [13]The mechanism is a chemical reaction wherein the organophosphate phosphorylates the critical serine residue (Ser203) within the esteratic subsite of the enzyme. [14] The Reaction Steps:

-

Binding: The this compound molecule enters the active site gorge of AChE. The electrophilic phosphorus atom of this compound is positioned near the nucleophilic hydroxyl group of Ser203.

-

Nucleophilic Attack: The activated Ser203 attacks the phosphorus atom of this compound.

-

Phosphorylation: A stable covalent bond is formed between the phosphorus atom of this compound and the oxygen atom of the serine residue. This results in a phosphorylated enzyme. A leaving group is released in the process.

-

Enzyme Inactivation: The phosphorylated enzyme is catalytically inactive. The bulky phosphate group sterically and electronically prevents the binding and hydrolysis of acetylcholine. [14] This inhibition is considered irreversible because the resulting phospho-serine bond is extremely stable and hydrolyzes at a negligible rate. [13][14]Over time, this complex can undergo a process called "aging," which involves the dealkylation of the phosphate group, further strengthening the bond and making reactivation by antidotes (oximes) impossible.

Caption: The phosphorylation of the AChE active site serine by this compound, leading to inactivation.

The Physiological Cascade: Cholinergic Crisis

With AChE inhibited, acetylcholine accumulates unabated in the synaptic cleft and at neuromuscular junctions. [7][14]This leads to excessive and prolonged stimulation of cholinergic receptors—both muscarinic and nicotinic—throughout the central and peripheral nervous systems. This state of hypercholinergic activity is known as a "cholinergic crisis" and is the cause of the clinical signs of organophosphate poisoning. [7][9] The symptoms are a direct consequence of receptor overstimulation in various organ systems. [2]

| Receptor Type | Location | Symptoms of Overstimulation (Cholinergic Toxidrome) |

|---|---|---|

| Muscarinic | Parasympathetic nervous system (smooth muscles, glands, heart) | DUMBBELS: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea, Bradycardia, Emesis, Lacrimation, Salivation/Sweating. [2][7] |

| Nicotinic | Neuromuscular junctions, autonomic ganglia, CNS | MTWTF: Muscle fasciculations and cramping, Tachycardia, Weakness, Twitching, Fasciculations. Ultimately leads to paralysis, including of the respiratory muscles. [7][15] |

| Central Nervous System (CNS) | Brain | Confusion, ataxia, slurred speech, convulsions, respiratory depression, coma. [2][15]|

Table 2: Symptoms of this compound-Induced Cholinergic Crisis, categorized by receptor type.

The primary cause of death in acute organophosphate poisoning is respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions (bronchorrhea), and paralysis of the respiratory muscles. [7]

Experimental Protocol: The Ellman's Assay for AChE Activity

To quantify the inhibitory effect of compounds like this compound, researchers rely on robust enzymatic assays. The most common and widely accepted method is the Ellman's assay, which provides a simple and rapid colorimetric determination of AChE activity. [16][17] Principle: The assay measures the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. [16]The rate of color formation is directly proportional to the AChE activity.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 7.5-8.0.

-

DTNB Stock Solution (Ellman's Reagent): Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

-

ATCh Stock Solution (Substrate): Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 10 mM.

-

Enzyme Solution: Prepare a solution of purified AChE or a biological sample (e.g., red blood cell lysate, brain homogenate) diluted in the assay buffer to a suitable working concentration.

-

Inhibitor Solution (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Step 1: Setup: To each well of a clear 96-well plate, add:

-

140 µL of Assay Buffer.

-

20 µL of DTNB solution.

-

20 µL of the sample (either AChE solution for control or AChE pre-incubated with this compound for the test).

-

-

Step 2: Pre-incubation (for inhibition studies): In a separate tube, pre-incubate the AChE solution with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibition to occur. A control sample with no inhibitor should be run in parallel.

-

Step 3: Reaction Initiation: Add 20 µL of the ATCh substrate solution to each well to start the reaction.

-

Step 4: Measurement: Immediately place the plate in a spectrophotometric multiwell plate reader. Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each well.

-

The AChE activity is proportional to this rate.

-

For inhibition studies, plot the percentage of remaining AChE activity against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental workflow for determining AChE inhibition by this compound using the Ellman's assay.

Conclusion and Broader Implications

The mechanism of this compound as an acetylcholinesterase inhibitor is a classic example of organophosphate neurotoxicity. Through the effectively irreversible phosphorylation of the active site serine of AChE, this compound disrupts the delicate balance of cholinergic neurotransmission, leading to a life-threatening cholinergic crisis. The high toxicity and rapid action of this compound underscore the critical importance of AChE function in the nervous system.

Understanding this mechanism at a molecular level is fundamental for several fields. For toxicologists, it informs the diagnosis and treatment of poisonings, where rapid administration of atropine (to block muscarinic receptors) and oxime reactivators (to cleave the phosphate-serine bond, if administered before 'aging') is critical. [18][19]For drug development professionals, the structure and function of the AChE active site serve as a blueprint for designing both inhibitors for therapeutic purposes (e.g., treatment of Alzheimer's disease) and novel, safer pesticides that may exhibit greater species selectivity. [13][20]The study of potent inhibitors like this compound continues to provide invaluable insights into enzyme kinetics, toxicology, and rational drug design.

References

-

This compound | C7H13O6P | CID 9560 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

This compound - EXTOXNET PIP. (1996). Extension Toxicology Network. [Link]

-

This compound (Ref: ENT 22374). (n.d.). University of Hertfordshire. [Link]

-

Organophosphate Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Organophosphate poisoning. (n.d.). Wikipedia. [Link]

-

Organophosphate Poisoning. (2024). Cleveland Clinic. [Link]

-

Pesticide Fact Sheet: this compound. (1988). U.S. Environmental Protection Agency. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (n.d.). MDPI. [Link]

-

cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI. [Link]

-

This compound HAZARD SUMMARY. (2007). New Jersey Department of Health. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

-

Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. (2025). PMC - PubMed Central. [Link]

-

Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (n.d.). PubMed. [Link]

-

Acetylcholinesterase. (n.d.). Wikipedia. [Link]

-

Full article: Acetylcholinesterases – the structural similarities and differences. (n.d.). Taylor & Francis Online. [Link]

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). PMC - PubMed Central. [Link]

-

Health monitoring, Guide for organophosphate pesticides. (n.d.). Safe Work Australia. [Link]

-

Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023). Medscape. [Link]

-

ChemicalWatch Factsheet - this compound. (n.d.). Beyond Pesticides. [Link]

-

This compound | Request PDF. (n.d.). ResearchGate. [Link]

-

Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995). PubMed. [Link]

-

Human Acetylcholinesterase. (2018). Proteopedia. [Link]

-

Acetylcholinesterase - Mechanism. (n.d.). EMBL-EBI. [Link]

-

PHOSDRIN (this compound). (n.d.). Occupational Safety and Health Administration. [Link]

-

AChE activity assay by Ellman method | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Organophosphate Toxicity Medication. (2023). Medscape. [Link]

Sources

- 1. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. This compound (Ref: ENT 22374) [sitem.herts.ac.uk]

- 12. PHOSDRIN (this compound) | Occupational Safety and Health Administration [osha.gov]

- 13. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]

- 14. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]

- 20. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Mevinphos Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, structure, and differential biological activities of Mevinphos isomers. As an organophosphate insecticide, the stereochemistry of this compound plays a pivotal role in its efficacy and toxicological profile. This document is intended to serve as a detailed resource for professionals in research, drug development, and related scientific fields.

Introduction: The Significance of Isomerism in this compound

This compound, a potent organophosphate insecticide and acaricide, exists as a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] These isomers, arising from the restricted rotation around a carbon-carbon double bond, exhibit distinct physical, chemical, and, most importantly, biological properties. The technical-grade this compound typically contains a higher proportion of the more biologically active (E)-isomer.[1] Understanding the unique characteristics of each isomer is crucial for the development of more selective and effective pesticides, as well as for assessing their environmental impact and toxicological risks. This guide will delve into the structural nuances, chemical behaviors, and the profound differences in the acetylcholinesterase (AChE) inhibitory activity of the (E) and (Z) isomers of this compound.

Section 1: Chemical Structure and Physicochemical Properties

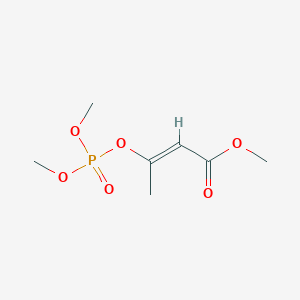

This compound, chemically named methyl 3-(dimethoxyphosphoryloxy)but-2-enoate, has the molecular formula C₇H₁₃O₆P and a molecular weight of 224.15 g/mol .[2] The presence of a double bond in the crotonate moiety gives rise to its geometric isomerism.

Sources

Mevinphos: A Technical and Historical Guide to a Potent Organophosphate Insecticide

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and scientific underpinnings of Mevinphos, a potent organophosphate insecticide. Developed in the post-war era of chemical innovation, this compound emerged as a powerful tool for controlling a broad spectrum of agricultural pests. This document delves into the chemical synthesis of this compound, its mechanism of action as an acetylcholinesterase inhibitor, detailed experimental protocols for its efficacy evaluation and analytical detection, and the broader historical context of its development and subsequent regulatory scrutiny. Designed for researchers, scientists, and professionals in drug and pesticide development, this guide offers a detailed exploration of a significant, albeit controversial, chapter in the history of agricultural chemistry.

Introduction: The Dawn of a New Era in Pest Control

The 1950s represented a "golden age" for the pesticide industry, a period of rapid discovery and deployment of novel synthetic chemical solutions to agricultural challenges.[1] This era was born from the technological advancements of World War II, which saw the repurposing of chemical warfare research for domestic applications.[2] Companies like Shell Chemical, leveraging their expertise in petrochemicals, became major players in this new market, introducing a range of powerful insecticides.[3] It was within this context of fervent innovation and a drive for increased agricultural productivity that this compound was developed.

This compound, an organophosphate insecticide, was introduced by Shell Chemical Company in the mid-1950s and commercially launched as 'Phosdrin' around 1957-1958.[4][5] It was lauded for its rapid action and short persistence in the environment, qualities that were seen as advantageous at the time.[5] This guide will explore the scientific journey of this compound, from its synthesis in the laboratory to its application in the field and the analytical methods used to monitor its presence.

Chemical Synthesis of this compound: The Perkow Reaction

The synthesis of this compound is achieved through the Perkow reaction, a notable transformation in organophosphorus chemistry where a trialkyl phosphite reacts with a halo-ketone to yield a dialkyl vinyl phosphate.[3] This reaction provides an efficient route to the enol phosphate structure characteristic of this compound.

Reaction Mechanism

The Perkow reaction mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the halo-ketone, forming a zwitterionic intermediate. This is followed by a rearrangement and elimination of an alkyl halide to give the final enol phosphate product.[3]

Caption: Generalized synthesis pathway for this compound via the Perkow reaction.

Step-by-Step Synthesis Protocol

The following is a generalized, step-by-step protocol for the laboratory synthesis of this compound. Safety Note: This synthesis involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Chlorination of Methyl Acetoacetate: Methyl acetoacetate is chlorinated using a suitable chlorinating agent (e.g., sulfuryl chloride) in an inert solvent to produce methyl chloroacetoacetate. The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

The Perkow Reaction:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the synthesized methyl chloroacetoacetate in an anhydrous, inert solvent such as toluene.

-

Cool the solution in an ice bath.

-

Slowly add trimethyl phosphite to the cooled solution with continuous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The solvent and the methyl chloride byproduct are removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product as a mixture of (E) and (Z) isomers.

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.

Biochemical Interaction

The organophosphate group of this compound mimics the structure of acetylcholine and binds to the serine hydroxyl group in the active site of AChE. This binding results in the phosphorylation of the enzyme, rendering it inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and ultimately death of the insect.[7]

The bimolecular rate constant for the inhibition of bovine erythrocyte cholinesterase by this compound has been determined to be 1.36 x 105 M-1min-1 at 37°C.[8]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Efficacy Testing: Bioassays

To determine the efficacy of this compound against target pests, standardized bioassays are conducted. The following are example protocols for contact and systemic activity.

This method assesses the direct toxicity of this compound to aphids.[9]

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone with a surfactant). A control solution (solvent and surfactant only) must also be prepared.

-

Leaf Disc Preparation: Cut leaf discs from an untreated host plant suitable for the aphid species being tested.

-

Treatment: Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[9] Place the treated discs on paper towels to air dry.[9]

-

Aphid Infestation: Once dry, place each leaf disc on a bed of agar in a petri dish.[9] Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine brush.

-

Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and light).

-

Mortality Assessment: Assess aphid mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

This bioassay evaluates the uptake and translocation of this compound within the plant.[10][11]

-

Plant Preparation: Grow host plants in a pest-free environment until they have a suitable number of leaves.

-

Treatment: Dip a single, intact leaf of each plant into the prepared this compound solutions for a standardized time. The rest of the plant should not come into contact with the insecticide solution.

-

Aphid Infestation: After the treated leaf has dried, infest an untreated part of the plant (e.g., a newer leaf) with a known number of aphids.

-

Incubation and Assessment: Maintain the plants under controlled conditions and assess aphid mortality as described in the contact bioassay protocol. Significant mortality on the untreated leaves indicates systemic activity.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the detection and quantification of this compound residues in environmental and biological samples.[7][12]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[13][14]

-

Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity.

-

Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add acetonitrile and an internal standard. Shake vigorously.

-

Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract in splitless mode.

-

Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 310°C), and holds for a few minutes.[14]

-

Carrier Gas: Helium is commonly used as the carrier gas.[14]

-

-

MS Conditions:

-

Ionization: Electron impact (EI) ionization is standard.

-

Acquisition Mode: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Historical Context and Regulatory Status

The development of this compound occurred during a period of optimism about the potential of chemical pesticides to revolutionize agriculture.[1] However, the widespread use of organophosphates and other persistent pesticides in the 1950s and 1960s began to raise environmental and health concerns, famously highlighted by Rachel Carson's "Silent Spring" in 1962.[15] These concerns eventually led to increased regulatory oversight of pesticides.

Due to its high acute toxicity, this compound has been subject to significant regulatory restrictions. In the United States, all registrations for this compound were voluntarily canceled by the registrant in 1994. It is not approved for use in the European Union.

Conclusion

This compound stands as a significant example of the mid-20th century's chemical revolution in agriculture. Its development showcases the ingenuity of organic chemists in creating potent solutions to pest problems. However, its history also serves as a cautionary tale about the potential for unintended consequences and the importance of rigorous toxicological and environmental assessment. The experimental and analytical protocols detailed in this guide provide the foundational methodologies for the continued study and understanding of organophosphate insecticides and their impact.

References

-

Chemical Age: How War Tools Became Pesticides | joegardener®. (2022, October 6). Retrieved from [Link]

-

Aphids | Insecticide Resistance Action Committee - IRAC. (n.d.). Retrieved from [Link]

-

Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022, June 6). YouTube. Retrieved from [Link]

-

“Photography versus the Pest”: Shell Chemicals, Visual Media, and Pesticides in Postwar Britain. (n.d.). Journal of Modern History. Retrieved from [Link]

-

New Aspects in Phosphorus Chemistry, Vol. IV: State of the Art - Chemical Synthesis of Biophosphates and Their Analogues via PIII Derivatives. (2006, August). ResearchGate. Retrieved from [Link]

-

GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent. Retrieved from [Link]

-

The Golden Age Of Pesticides. (n.d.). Wessels Living History Farm. Retrieved from [Link]

-

This compound (Ref: ENT 22374). (2024, November 25). AERU - University of Hertfordshire. Retrieved from [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations V.1. (2017, February 2). Protocols.io. Retrieved from [Link]

- CN118255757A - Continuous synthesis method of pyribenzoxim. (2024, September 27). Google Patents.

-

This compound | C7H13O6P | CID 9560. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.). ResearchGate. Retrieved from [Link]

-

New and simple bioassay method for monitoring pesticide toxicity in aphid species. (2014, August). ResearchGate. Retrieved from [Link]

-

Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. (n.d.). PubMed Central. Retrieved from [Link]

-

History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017, April 20). Journal of Entomology and Zoology Studies. Retrieved from [Link]

-

A Bio-Inspired Synthesis of Peshawaraquinone. (n.d.). ChemRxiv. Retrieved from [Link]

-

Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. (n.d.). PubMed. Retrieved from [Link]

-

A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores. (2020, August 10). Frontiers. Retrieved from [Link]

-

VX (nerve agent). (n.d.). Wikipedia. Retrieved from [Link]

-

Bioassays for monitoring insecticide resistance. (2010, December 30). LSU Scholarly Repository. Retrieved from [Link]

-

Roll call of Shell toxic brands deadly to insects, crop pests AND humans. (2010, August 20). royaldutchshellplc.com. Retrieved from [Link]

-

A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. (n.d.). MDPI. Retrieved from [Link]

-

History of Pesticide Use. (2010, May 10). IUPAC Agrochemicals. Retrieved from [Link]

-

Multi-Residue Pesticide Screening Method using GC/MS. (n.d.). Phenomenex. Retrieved from [Link]

-

Analysis Method for Pesticide Residues in Biological Matrices: Gas Chromatography-mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. livinghistoryfarm.org [livinghistoryfarm.org]

- 2. joegardener.com [joegardener.com]

- 3. mediaenviron.org [mediaenviron.org]

- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 5. royaldutchshellplc.com [royaldutchshellplc.com]

- 6. This compound (Ref: ENT 22374) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. irac-online.org [irac-online.org]

- 10. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. phenomenex.com [phenomenex.com]

- 13. hpst.cz [hpst.cz]

- 14. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Evolution of Chemical Pesticides [fishersci.com]

Environmental fate and degradation of Mevinphos in soil and water

An In-Depth Technical Guide to the Environmental Fate and Degradation of Mevinphos in Soil and Water

Foreword: A Senior Application Scientist's Perspective

In the field of environmental science, understanding the lifecycle of a chemical compound is paramount. It is not enough to know if a substance degrades; we must understand the how, the why, and the what next. This compound, a potent organophosphate insecticide, serves as a compelling case study. Its high efficacy was matched by significant toxicity, making the study of its environmental persistence and degradation pathways a critical endeavor for researchers and regulators. This guide is structured not as a mere recitation of facts, but as a logical exploration of this compound's journey through soil and water ecosystems. We will delve into the causal mechanisms behind its transformation, providing field-proven insights and robust, self-validating experimental protocols. Our objective is to equip you, the researcher, with the foundational knowledge and practical methodologies required to assess the environmental impact of this and similar compounds.

This compound: Chemical Identity and Environmental Profile

This compound is an organophosphate insecticide and acaricide known for its broad-spectrum control of chewing and sucking insects.[1] It acts as a potent acetylcholinesterase inhibitor, disrupting the nervous systems of target pests through both contact and systemic action.[2][3] The technical product is a mixture of two geometric isomers, (E) and (Z), with the (E)-isomer being the more biologically active component.[2]

A compound's environmental behavior is dictated by its fundamental physicochemical properties. For this compound, its high water solubility is a defining characteristic, suggesting a potential for mobility in the environment.[1][2] However, as we will explore, this potential is often curtailed by its rapid degradation, particularly in soil.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Environmental Fate | Source |

| Chemical Formula | C₇H₁₃O₆P | Basic molecular identity. | [3] |

| Molecular Weight | 224.1 g/mol | Influences diffusion and transport. | [3] |

| Water Solubility | Miscible (>10 mg/L) | High potential for dissolution in surface water and soil porewater, indicating mobility. | [1][3] |

| Vapor Pressure | 0.003 mmHg at 21°C | Low volatility, suggesting it is less likely to partition into the atmosphere from soil or water. | [3] |

| Log Kow | 0.13 | Low octanol-water partition coefficient, indicating low potential for bioaccumulation in fatty tissues. |

Degradation and Dissipation in the Soil Environment

While this compound's solubility suggests it could be a leaching risk, its behavior in soil is overwhelmingly dominated by rapid degradation. This rapid breakdown is the primary reason it is not expected to contaminate groundwater despite its potential mobility.[1][2]

The Primacy of Biotic Degradation

The cornerstone of this compound's dissipation in soil is microbial degradation. Laboratory and field studies consistently show that its half-life in soil is remarkably short, often measured in hours or a few days.[1][2] This rate is significantly faster than abiotic processes like chemical hydrolysis, pointing directly to a biologically mediated pathway.

-

Causality: The rapid breakdown is attributed to enzymatic action by soil microorganisms. These microbes utilize the organophosphate as a source of carbon or phosphorus, breaking the ester bonds and mineralizing the compound.[4] While specific this compound-degrading organisms are not extensively documented in the provided literature, the principle is well-established for other organophosphates, with bacteria such as Rhodococcus and members of the Enterobacteriaceae family being identified as potent degraders.[5][6] The presence of a heat-labile enzyme capable of degrading 95% of applied this compound in a day further confirms the biological nature of this process.

-

Influencing Factors: The efficiency of microbial degradation is not constant; it is a dynamic process governed by the soil environment itself.[7]

-

Soil Type & Organic Matter: While this compound is poorly adsorbed to many soil particles, adsorption can increase with higher clay and organic matter content, which could potentially reduce its availability to microbes.[1]

-

Temperature & Moisture: Microbial activity is optimal within specific temperature and moisture ranges. Extreme conditions (cold, dry) will slow degradation rates.

-

pH: Soil pH affects both microbial populations and the chemical stability of the pesticide.

-

Microbial Acclimation: Soils with a history of organophosphate application often exhibit faster degradation rates, as the microbial community adapts and evolves to utilize these compounds more efficiently.[7]

-

Soil Persistence: A Quantitative Summary

The rate of degradation is typically expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Table 2: Environmental Persistence (DT₅₀) of this compound in Soil

| Condition | DT₅₀ Value | Persistence Classification | Source |

| Typical Aerobic Lab (20°C) | 3 days | Non-persistent | [2] |

| Typical Aerobic Field | 1.2 days | Non-persistent | [2] |

| General Range (Aerobic) | 2-3 days | Non-persistent | [1] |

| General Range (Anaerobic) | 1-12 days | Non-persistent to slightly persistent | [2] |

| Chehalis Clay Loam (Lab) | < 1 day | Non-persistent | |

| Silty/Sandy Clay (Lab) | 13 days | Non-persistent |

Degradation and Dissipation in the Aquatic Environment

In aquatic systems, the story of this compound degradation shifts from a biological narrative to a chemical one. The dominant degradation mechanism in water is abiotic chemical hydrolysis.[1]

The Role of Chemical Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, this process breaks the phosphate ester linkage, detoxifying the molecule. The rate of this reaction is profoundly dependent on the pH of the water.[1]

-